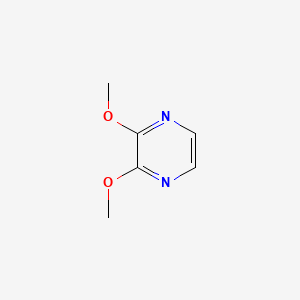

2,3-Dimethoxypyrazine

概要

説明

2,3-Dimethoxypyrazine is an organic compound belonging to the pyrazine family. It is characterized by the presence of two methoxy groups attached to the 2nd and 3rd positions of the pyrazine ring. This compound is known for its distinctive odor, which is often described as earthy or musty. It is found naturally in certain foods and is used in the flavor and fragrance industry.

準備方法

Synthetic Routes and Reaction Conditions: 2,3-Dimethoxypyrazine can be synthesized from 2,3-dichloropyrazine through a nucleophilic substitution reaction. The reaction involves treating 2,3-dichloropyrazine with sodium methoxide in methanol. The reaction is typically carried out at a temperature range of 5°C to 20°C and requires stirring for approximately 36 hours .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve efficient production.

化学反応の分析

Types of Reactions: 2,3-Dimethoxypyrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert it to 2,3-dimethoxytetrahydropyrazine.

Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Sodium methoxide or other strong nucleophiles are employed for substitution reactions.

Major Products Formed:

Oxidation: Pyrazine N-oxides.

Reduction: 2,3-Dimethoxytetrahydropyrazine.

Substitution: Various substituted pyrazines depending on the nucleophile used.

科学的研究の応用

Applications in Flavoring

Flavoring Agent : 2,3-Dimethoxypyrazine is primarily recognized for its application as a flavoring agent in food products. It is permitted for use in various food categories according to regulatory standards. The compound imparts a distinctive aroma reminiscent of roasted or cooked foods, making it suitable for enhancing flavors in:

- Meat products

- Beverages

- Confectionery

- Dairy products

- Seasonings

The compound's ability to mimic natural flavors contributes to its widespread use in the food industry .

Pharmaceutical Applications

The pharmaceutical potential of this compound extends beyond flavoring. Research indicates that pyrazine derivatives exhibit a range of biological activities that can be harnessed for therapeutic purposes. For example:

- Antibacterial Activity : Some studies have suggested that pyrazines can inhibit the growth of specific bacterial strains, indicating their potential as antibacterial agents.

- Anti-inflammatory Properties : Compounds similar to this compound have been explored for their anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions.

- Cancer Treatment : Pyrazines have been investigated for their role in cancer therapy due to their ability to inhibit certain cancer pathways .

Agricultural Applications

In agriculture, this compound has been studied for its potential use as a biopesticide. Its efficacy against pests and pathogens can contribute to sustainable agricultural practices by reducing reliance on synthetic pesticides. Additionally, the compound's role in plant signaling and defense mechanisms is an area of ongoing research .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

- Flavor Enhancement in Beverages : A study demonstrated that incorporating this compound into beverage formulations significantly enhanced sensory attributes without altering the overall taste profile negatively.

- Antibacterial Efficacy : In vitro studies showed that this compound exhibited inhibitory effects on several pathogenic bacteria, suggesting its potential as a natural preservative or therapeutic agent.

- Plant Defense Mechanisms : Research indicated that plants treated with pyrazine compounds displayed increased resistance to certain pests, showcasing the compound's role in enhancing plant health and yield.

作用機序

The mechanism of action of 2,3-dimethoxypyrazine is primarily related to its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets involved are the olfactory receptor proteins, which are part of the G-protein coupled receptor family.

類似化合物との比較

2,3-Dimethoxypyrazine can be compared with other similar compounds in the pyrazine family:

2,3-Dimethylpyrazine: Similar in structure but with methyl groups instead of methoxy groups. It has a different odor profile and is found in roasted foods.

2,5-Dimethoxypyrazine: Another isomer with methoxy groups at the 2nd and 5th positions. It has a different set of chemical properties and applications.

2,6-Dimethoxypyrazine: Similar to this compound but with methoxy groups at the 2nd and 6th positions. It also has distinct chemical and sensory properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts its characteristic odor and influences its chemical reactivity and applications.

特性

IUPAC Name |

2,3-dimethoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-9-5-6(10-2)8-4-3-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGOJWJGIVFLJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50496535 | |

| Record name | 2,3-Dimethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68468-30-4 | |

| Record name | 2,3-Dimethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。